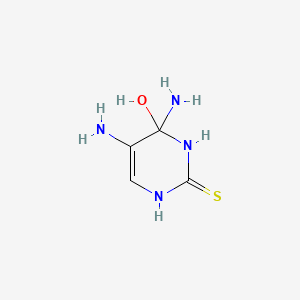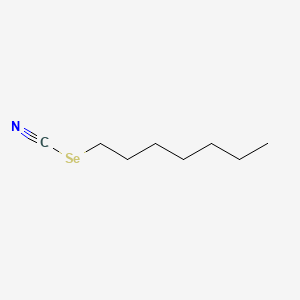
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is a heterocyclic compound belonging to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione typically involves multi-component reactions. One common method is the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, urea, and thiourea in the presence of an acid catalyst . This reaction is known for its simplicity, selectivity, and atom economy, making it a popular choice for synthesizing pyrimidine derivatives.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into dihydropyrimidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties.
科学研究应用
4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Industry: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to the desired therapeutic effect. The compound may also interact with nucleic acids, affecting processes like DNA replication and transcription.
相似化合物的比较
Pyrimido[4,5-d]pyrimidines: These compounds have similar structural features and exhibit comparable biological activities.
3,4-Dihydropyrimidin-2(1H)-ones: These are closely related compounds with similar synthetic routes and applications.
Uniqueness: 4,5-Diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its dual amino and hydroxyl functionalities make it versatile for various chemical modifications and applications.
Conclusion
This compound is a valuable compound with diverse applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a promising candidate for further research and development.
属性
分子式 |
C4H8N4OS |
|---|---|
分子量 |
160.20 g/mol |
IUPAC 名称 |
4,5-diamino-4-hydroxy-1,3-dihydropyrimidine-2-thione |
InChI |
InChI=1S/C4H8N4OS/c5-2-1-7-3(10)8-4(2,6)9/h1,9H,5-6H2,(H2,7,8,10) |
InChI 键 |
CAKZNEBPYDCSII-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(NC(=S)N1)(N)O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![Acetamide,N-(6-amino-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-1-phenyl-pyrimidin-5-YL)-2-[(2-oxo-2H-1-benzopyran-7-YL)oxy]-](/img/structure/B13817802.png)

![[1',2',3',4',5'-13C5]2'-Deoxyadenosine monohydrate](/img/structure/B13817816.png)
![4H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B13817818.png)

